molecular formula C17H20N2O3 B12618704 ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate

ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate

Cat. No.: B12618704
M. Wt: 300.35 g/mol
InChI Key: HTYNZTRIQRQIDW-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a phenyl ring substituted with an amino group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate typically involves a multi-step process. One common method includes the reaction of 2-amino-4-[(3-methylphenyl)methoxy]aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(3-amino-2-methylphenyl)carbamate
  • Ethyl N-(4-amino-3-methylphenyl)carbamate
  • Ethyl N-(2-amino-5-methylphenyl)carbamate

Uniqueness

Ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

ethyl N-[2-amino-4-[(3-methylphenyl)methoxy]phenyl]carbamate

InChI

InChI=1S/C17H20N2O3/c1-3-21-17(20)19-16-8-7-14(10-15(16)18)22-11-13-6-4-5-12(2)9-13/h4-10H,3,11,18H2,1-2H3,(H,19,20)

InChI Key

HTYNZTRIQRQIDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC(=C2)C)N

Origin of Product

United States

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